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Compound of Interest

Compound Name: 1,3-Octanediol

CAS No.: 120727-18-6

Cat. No.: B7934114

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Octanediol, a key intermediate in various chemical syntheses. The following sections detail its

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a

foundational dataset for compound identification, purity assessment, and structural elucidation

in research and development settings.

Spectroscopic Data Summary
The structural features of 1,3-Octanediol give rise to a distinct spectroscopic fingerprint. The

presence of primary and secondary hydroxyl groups, along with a C8 aliphatic chain, is clearly

delineated in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

1,3-Octanediol.
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¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of 1,3-Octanediol exhibits characteristic signals corresponding to the

different proton environments in the molecule. The hydroxyl protons are typically observed as

broad singlets, and their chemical shifts can be concentration-dependent due to hydrogen

bonding.[1] The proton attached to the secondary alcohol carbon appears as a multiplet.[1]
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¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

carbons attached to the electron-withdrawing hydroxyl groups are shifted downfield.
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Infrared (IR) Spectroscopy Data
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The IR spectrum of 1,3-Octanediol is characterized by prominent absorption bands

corresponding to the O-H and C-O stretching vibrations of the alcohol functional groups, as

well as the C-H vibrations of the alkyl chain.
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Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of diols

like 1,3-Octanediol.

NMR Spectroscopy
Sample Preparation:

A sample of 1,3-Octanediol (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to

calibrate the chemical shifts to 0 ppm.

Data Acquisition (¹H and ¹³C NMR):

The NMR tube is placed in the spectrometer.

For ¹H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. A series

of radiofrequency pulses are applied, and the resulting free induction decay (FID) is

recorded.
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For ¹³C NMR, a higher number of scans is usually required due to the low natural abundance

of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum by removing

C-H coupling, resulting in singlets for each unique carbon.

The acquired FID is then Fourier-transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small drop of neat 1,3-Octanediol is placed directly onto the ATR crystal (e.g., diamond or

zinc selenide).

For solid samples, a small amount of the powder is placed on the crystal and pressure is

applied to ensure good contact.

Data Acquisition (FTIR-ATR):

A background spectrum of the empty ATR crystal is recorded to account for any atmospheric

or instrumental interferences.

The sample is placed on the crystal, and the infrared beam is passed through it.

The transmitted or reflected light is detected, and an interferogram is generated.

The interferogram is Fourier-transformed to produce the final IR spectrum, which is typically

plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1,3-Octanediol.
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Caption: Workflow for Spectroscopic Analysis of 1,3-Octanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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